6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
CAS No.: 62035-00-1
Cat. No.: VC17292518
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62035-00-1 |
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Molecular Formula | C15H16N2O |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |
Standard InChI Key | MABSCRJSJRERIZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one consists of a pyridin-2(1H)-one backbone, a six-membered aromatic ring with a ketone group at position 2. Substituents include:
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Phenyl group at position 6, contributing to aromatic stacking interactions.
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Pyrrolidin-1-yl group at position 4, introducing a saturated five-membered nitrogen-containing ring that enhances solubility and modulates electronic properties .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₅H₁₆N₂O |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one |
logP (Predicted) | ~2.5–3.0 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The compound’s planar pyridinone core facilitates π-π interactions, while the pyrrolidine ring introduces conformational flexibility, potentially enhancing binding affinity to biological targets .
Synthetic Pathways and Methodological Approaches
Core Pyridinone Synthesis
The pyridin-2(1H)-one scaffold is typically synthesized via cyclization reactions. A common route involves:
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Knorr-type cyclization: Condensation of β-keto esters with ammonia or amines to form the pyridinone ring .
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Suzuki-Miyaura coupling: Introduction of the phenyl group at position 6 using phenylboronic acid and a palladium catalyst .
Example Synthesis (Hypothetical Pathway):
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6-Bromo-4-chloropyridin-2(1H)-one undergoes Suzuki coupling with phenylboronic acid to yield 6-phenyl-4-chloropyridin-2(1H)-one.
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Subsequent reaction with pyrrolidine in the presence of Pd(OAc)₂ and Xantphos affords the target compound .
Physicochemical and Pharmacological Properties
Physicochemical Profile
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the pyrrolidine moiety .
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logP: Estimated ~2.5–3.0, indicating balanced lipophilicity for membrane permeability.
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pKa: The pyridinone nitrogen (pKa ~4.5) and pyrrolidine amine (pKa ~10.5) contribute to pH-dependent ionization .
Biological Activity and Mechanism
While direct pharmacological data for 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one are scarce, structurally related compounds exhibit:
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CB1 Receptor Modulation: Pyrrolidine-containing analogs act as negative allosteric modulators (NAMs) of cannabinoid receptors, reducing agonist efficacy in calcium mobilization assays .
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Antimicrobial Activity: Pyridinone derivatives with aromatic substitutions show inhibitory effects against Gram-positive bacteria.
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target | IC₅₀/EC₅₀ |
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PSNCBAM-1 (CB1 NAM) | CB1 Receptor | 210 nM |
6-Phenylhexa-3,5-dien-2-one | COX-2 | 1.8 μM |
4-(Pyrrolidin-1-yl)benzamide derivatives | DNA methyltransferase | 15–40 μM |
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity profiling.
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Target Deconvolution: Use proteomics and CRISPR screens to identify novel biological targets.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.
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Structure-Activity Relationships (SAR): Systematically vary substituents to enhance potency and selectivity.
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